

4-Amino-3,5-dimethylbenzonitrile: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 4-Amino-3,5-dimethylbenzonitrile

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3,5-dimethylbenzonitrile is a highly functionalized aromatic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, comprising a nucleophilic amino group, an electrophilic nitrile moiety, and sterically directing methyl groups, provide a powerful platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of **4-amino-3,5-dimethylbenzonitrile**. It highlights its critical role in the synthesis of pharmaceuticals, particularly as a key intermediate in the production of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine, as well as its applications in the synthesis of dyestuffs. Detailed experimental protocols for its synthesis and subsequent transformations are provided, alongside a summary of its physicochemical properties.

Physicochemical Properties

4-Amino-3,5-dimethylbenzonitrile is a stable, solid organic compound with the following properties:

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 74896-24-5 | [1][2][3] |
| Molecular Formula | C ₉ H ₁₀ N ₂ | [1][2][3] |
| Molecular Weight | 146.19 g/mol | [2][3] |
| Melting Point | 106.0-107.5 °C | [3] |
| Boiling Point | 322.2 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm ³ | [3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in organic solvents | [1] |
| XLogP3 | 1.7 | [3] |
| PSA | 49.8 Å ² | [3] |

Synthesis of 4-Amino-3,5-dimethylbenzonitrile

A common and efficient method for the synthesis of **4-amino-3,5-dimethylbenzonitrile** involves the cyanation of 4-bromo-2,6-dimethylaniline using a copper(I) cyanide-mediated Rosenmund-von Braun reaction.[4]

Experimental Protocol: Synthesis from 4-bromo-2,6-dimethylaniline[4]

Materials:

- 4-bromo-2,6-dimethylaniline
- Copper(I) cyanide (CuCN)
- N-methylpyrrolidone (NMP)
- Water

- Ammonium hydroxide solution
- Ethyl acetate
- Anhydrous sodium sulfate
- Dichloromethane

Procedure:

- A mixture of 4-bromo-2,6-dimethylaniline (1.90 g, 9.50 mmol) and cuprous(I) cyanide (1.71 g, 19.1 mmol) in N-methylpyrrolidone (25 mL) is stirred at 160 °C overnight.
- After the reaction is complete, the mixture is cooled to room temperature.
- Water (10 mL) and ammonium hydroxide solution (10 mL) are added to the reaction mixture.
- The product is extracted with ethyl acetate (3 x 50 mL).
- The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography using dichloromethane as the eluent to yield **4-amino-3,5-dimethylbenzonitrile**.

Yield: 1.19 g (86%)

Reactivity and Applications in Organic Synthesis

The reactivity of **4-amino-3,5-dimethylbenzonitrile** is dictated by the interplay of its functional groups. The amino group is a versatile nucleophile and can undergo a variety of reactions, including diazotization, acylation, and alkylation. The nitrile group can participate in nucleophilic additions and hydrolysis. The methyl groups provide steric hindrance and can influence the regioselectivity of reactions.

Pharmaceutical Synthesis: A Key Intermediate for Etravirine

A significant application of derivatives of **4-amino-3,5-dimethylbenzonitrile** is in the synthesis of the anti-HIV drug Etravirine.[5][6] Etravirine is a second-generation NNRTI used in the treatment of HIV-1 infection.[5][6] The synthesis involves the reaction of a substituted pyrimidine with 4-hydroxy-3,5-dimethylbenzonitrile, which is structurally related to the title compound. A key intermediate in some synthetic routes is 4-((6-amino-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile.[1][7]

This protocol outlines the synthesis of the Etravirine intermediate 4-(6-amino-5-bromo-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile.

Materials:

- 4-hydroxy-3,5-dimethylbenzonitrile
- N-methylpyrrolidone (NMP)
- Sodium hydride (60% suspension in mineral oil)
- 4-(6-amino-5-bromo-2-chloropyrimidin-4-ylamino)benzonitrile
- Water

Procedure:

- To a solution of 4-hydroxy-3,5-dimethylbenzonitrile (181.3 mg, 1.23 mmol) in NMP (5 ml) cooled to 0-5°C, add sodium hydride (54 mg, 1.35 mmol, 60% suspension).
- Stir the mixture at 0-5°C for 30 minutes.
- Add 4-(6-amino-5-bromo-2-chloropyrimidin-4-ylamino)benzonitrile (400 mg, 1.23 mmol) to the reaction mixture.
- Stir the reaction mixture for 30 minutes at 0-5°C, 16 hours at room temperature, and 25 hours at 120°C.
- Cool the resulting mixture to 0-5°C and add water (7 ml) dropwise.
- Stir the mixture for 1.5 hours at 0-5°C.

- Filter the solid precipitate and dry to yield the desired product.

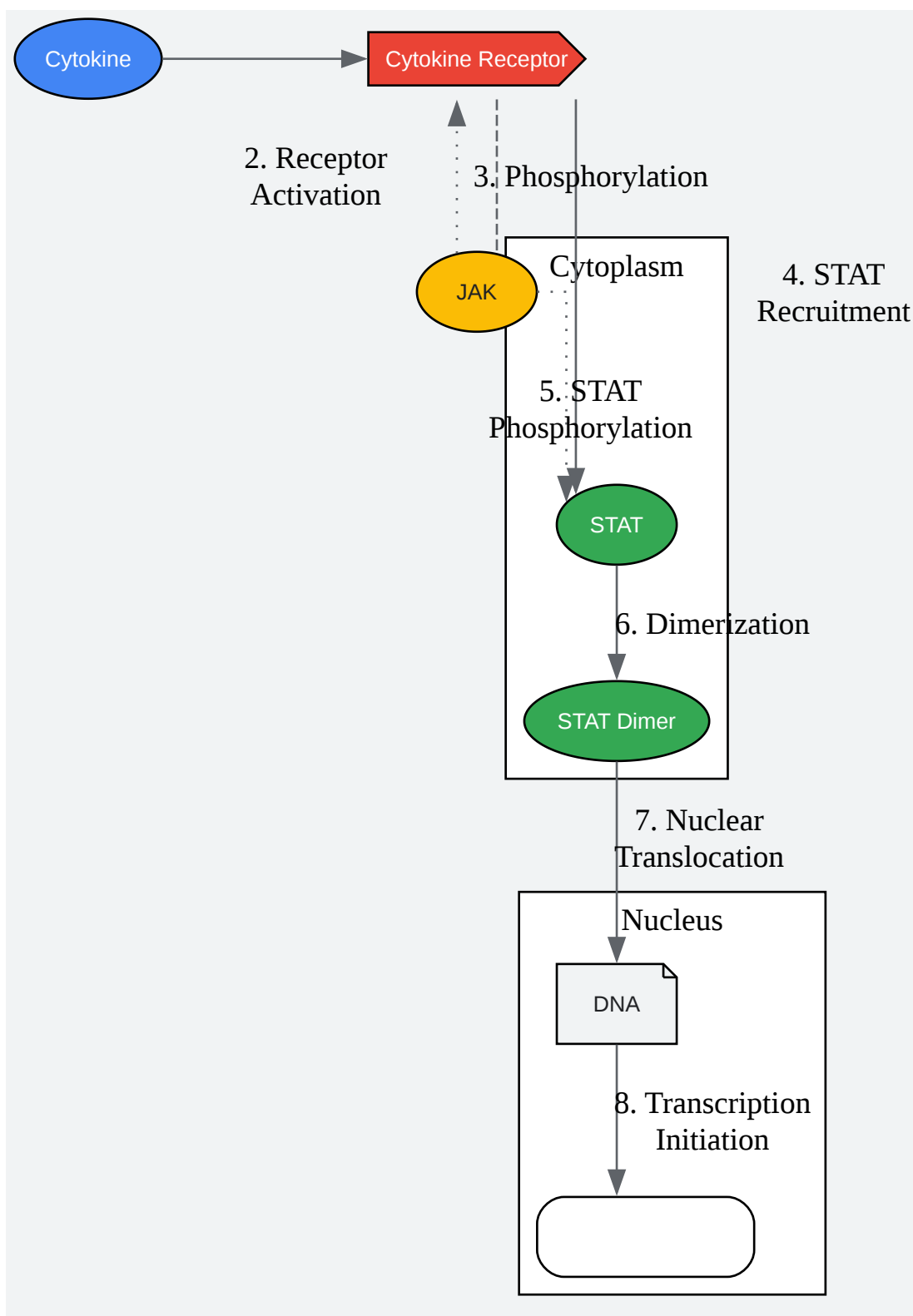
Yield: 505 mg (94%)

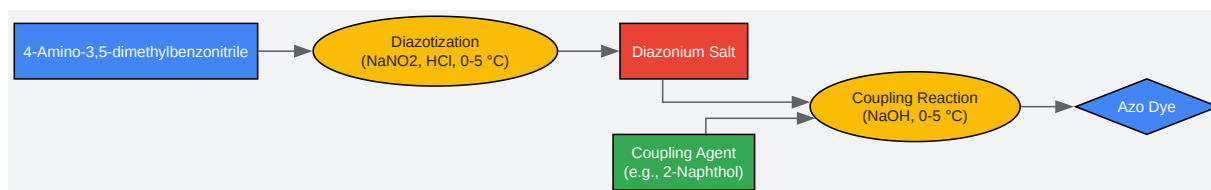
Synthesis of Heterocycles

The amino group of **4-amino-3,5-dimethylbenzonitrile** makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Substituted pyrimidines are important pharmacophores found in numerous drugs, including kinase inhibitors. **4-Amino-3,5-dimethylbenzonitrile** can be used in the construction of pyrimidine rings through condensation reactions. For instance, it can react with 1,3-dicarbonyl compounds or their equivalents. While a specific protocol starting from **4-amino-3,5-dimethylbenzonitrile** is not detailed in the provided search results, a general protocol for a similar diamino compound is available and can be adapted.^[2]

Derivatives of aminobenzonitriles are being explored as scaffolds for the development of kinase inhibitors.^[2] The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is a critical pathway in cytokine signaling and is implicated in various inflammatory and autoimmune diseases.^{[4][8][9][10][11]} Many JAK inhibitors feature a diaminopyrimidine core, highlighting the relevance of pyrimidine synthesis from aminobenzonitrile derivatives.^[2]





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